molecular formula C13H17NO B115193 2-ethoxy-N-methyl-1,4-dihydronaphthalen-1-amine CAS No. 149438-72-2

2-ethoxy-N-methyl-1,4-dihydronaphthalen-1-amine

Cat. No. B115193
CAS RN: 149438-72-2
M. Wt: 203.28 g/mol
InChI Key: DLBXAHZYXVBERE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-methyl-1,4-dihydronaphthalen-1-amine, also known as MEM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MEM belongs to the class of naphthalene derivatives and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 2-ethoxy-N-methyl-1,4-dihydronaphthalen-1-amine is not fully understood. However, it has been suggested that 2-ethoxy-N-methyl-1,4-dihydronaphthalen-1-amine may act by increasing the levels of certain neurotransmitters such as serotonin and norepinephrine in the brain. In addition, 2-ethoxy-N-methyl-1,4-dihydronaphthalen-1-amine may also modulate the activity of certain ion channels and receptors in the brain.
Biochemical and Physiological Effects:
Studies have shown that 2-ethoxy-N-methyl-1,4-dihydronaphthalen-1-amine has a number of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. 2-ethoxy-N-methyl-1,4-dihydronaphthalen-1-amine has also been shown to decrease the levels of inflammatory cytokines in the brain, suggesting that it may have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-ethoxy-N-methyl-1,4-dihydronaphthalen-1-amine in lab experiments is its relatively low toxicity. 2-ethoxy-N-methyl-1,4-dihydronaphthalen-1-amine has been shown to have low acute toxicity in animal models, making it a relatively safe compound to work with. However, one of the limitations of using 2-ethoxy-N-methyl-1,4-dihydronaphthalen-1-amine is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 2-ethoxy-N-methyl-1,4-dihydronaphthalen-1-amine. One area of interest is the potential use of 2-ethoxy-N-methyl-1,4-dihydronaphthalen-1-amine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanisms by which 2-ethoxy-N-methyl-1,4-dihydronaphthalen-1-amine exerts its neuroprotective effects. In addition, there is also interest in exploring the potential use of 2-ethoxy-N-methyl-1,4-dihydronaphthalen-1-amine in the treatment of mood disorders such as depression and anxiety. Further studies are needed to determine the efficacy and safety of 2-ethoxy-N-methyl-1,4-dihydronaphthalen-1-amine in human clinical trials.

Synthesis Methods

2-ethoxy-N-methyl-1,4-dihydronaphthalen-1-amine can be synthesized using various methods, including the reduction of 2-ethoxy-1-nitronaphthalene, the reaction of 2-ethoxy-1-naphthylamine with formaldehyde and methylamine, and the reaction of 2-ethoxy-1-naphthylamine with methyl iodide and sodium hydride. However, the most commonly used method is the reduction of 2-ethoxy-1-nitronaphthalene using lithium aluminum hydride.

Scientific Research Applications

2-ethoxy-N-methyl-1,4-dihydronaphthalen-1-amine has been extensively studied for its potential therapeutic properties. It has been shown to have antidepressant, anxiolytic, and anti-inflammatory effects in animal models. In addition, 2-ethoxy-N-methyl-1,4-dihydronaphthalen-1-amine has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

149438-72-2

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-ethoxy-N-methyl-1,4-dihydronaphthalen-1-amine

InChI

InChI=1S/C13H17NO/c1-3-15-12-9-8-10-6-4-5-7-11(10)13(12)14-2/h4-7,9,13-14H,3,8H2,1-2H3

InChI Key

DLBXAHZYXVBERE-UHFFFAOYSA-N

SMILES

CCOC1=CCC2=CC=CC=C2C1NC

Canonical SMILES

CCOC1=CCC2=CC=CC=C2C1NC

synonyms

1-Naphthalenamine,2-ethoxy-1,4-dihydro-N-methyl-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.